Tert-butyl 4-formylbenzo[d]thiazol-2-ylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 4-formylbenzo[d]thiazol-2-ylcarbamate is a chemical compound with the molecular formula C13H14N2O3S and a molecular weight of 278.33 g/mol . This compound is known for its unique structure, which includes a benzothiazole ring substituted with a formyl group and a tert-butyl carbamate group. It is used primarily in research and development settings, particularly in the fields of organic chemistry and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-formylbenzo[d]thiazol-2-ylcarbamate typically involves the reaction of 4-formylbenzo[d]thiazole with tert-butyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and pressure, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-formylbenzo[d]thiazol-2-ylcarbamate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents.
Major Products Formed
Oxidation: Tert-butyl 4-carboxybenzo[d]thiazol-2-ylcarbamate.
Reduction: Tert-butyl 4-hydroxymethylbenzo[d]thiazol-2-ylcarbamate.
Substitution: Various substituted benzothiazole derivatives depending on the electrophilic reagent used.
Scientific Research Applications
Tert-butyl 4-formylbenzo[d]thiazol-2-ylcarbamate has several applications in scientific research, including:
Organic Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential use in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biological Studies: Employed in studies to understand the interactions between small molecules and biological macromolecules.
Industrial Applications: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 4-formylbenzo[d]thiazol-2-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their activity. The benzothiazole ring can also interact with aromatic residues in proteins, stabilizing the compound-protein complex .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-carboxybenzo[d]thiazol-2-ylcarbamate: Similar structure but with a carboxylic acid group instead of a formyl group.
Tert-butyl 4-hydroxymethylbenzo[d]thiazol-2-ylcarbamate: Similar structure but with a hydroxymethyl group instead of a formyl group.
Tert-butyl 4-nitrobenzo[d]thiazol-2-ylcarbamate: Similar structure but with a nitro group instead of a formyl group.
Uniqueness
Tert-butyl 4-formylbenzo[d]thiazol-2-ylcarbamate is unique due to its formyl group, which allows it to participate in specific chemical reactions that other similar compounds cannot. This makes it a valuable intermediate in organic synthesis and a useful tool in medicinal chemistry research .
Properties
IUPAC Name |
tert-butyl N-(4-formyl-1,3-benzothiazol-2-yl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S/c1-13(2,3)18-12(17)15-11-14-10-8(7-16)5-4-6-9(10)19-11/h4-7H,1-3H3,(H,14,15,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJAFEUPCFVMWDG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC2=C(C=CC=C2S1)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20677793 |
Source
|
Record name | tert-Butyl (4-formyl-1,3-benzothiazol-2-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20677793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1223748-47-7 |
Source
|
Record name | 1,1-Dimethylethyl N-(4-formyl-2-benzothiazolyl)carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1223748-47-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl (4-formyl-1,3-benzothiazol-2-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20677793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.